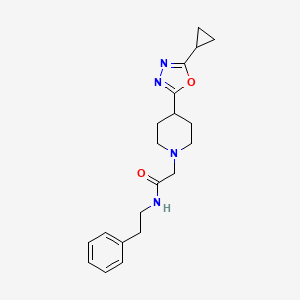

2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of intermediate compounds such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is further transformed into target molecules through reactions with various N-aralkyl/aryl substituted 2-bromoacetamides. These processes employ weak bases and polar aprotic solvents to achieve the desired products (Khalid et al., 2016). Such methodologies are likely adaptable for synthesizing the compound of interest, indicating the importance of precise control over reaction conditions and the selection of appropriate reactants.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized using advanced spectroscopic techniques, including 1H-NMR, IR, and mass spectrometry. These methods provide detailed information on the molecular framework and help elucidate the structural features of newly synthesized compounds (Khalid et al., 2016). Molecular docking studies further assist in understanding the interaction of these compounds with biological targets, revealing their potential mode of action.

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole and piperidine derivatives is influenced by their functional groups. These compounds engage in various chemical reactions, including nucleophilic substitution and cyclization, which are crucial for their biological activity. Studies on similar compounds have demonstrated moderate to potent antibacterial activity, suggesting the capability of these structural motifs to interact with biological targets effectively (Khalid et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are pivotal for understanding the compound's behavior in various environments. For closely related compounds, crystallography studies have revealed specific intermolecular interactions and conformational details, contributing to the compound's stability and reactivity (Thimmegowda et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

1,3,4-Oxadiazole bearing compounds, including those with piperidine derivatives, are highlighted for their significant biological activities. The synthesis of N-substituted derivatives of similar compounds has been explored, leading to the discovery of moderate to significant antibacterial activities against both Gram-negative and Gram-positive bacteria. The structural modifications in these derivatives, including the introduction of piperidinyl groups and 1,3,4-oxadiazol-2-yl moieties, are crucial for their biological activity. These findings suggest potential applications in developing new antibacterial agents (H. Khalid et al., 2016).

Antimicrobial Potential

Compounds containing 1,3,4-oxadiazole and piperidine derivatives have also been synthesized and evaluated for their antimicrobial activity. The structural analysis and biological evaluation of these compounds reveal their ability to inhibit growth in various bacterial strains, indicating their potential as antimicrobial agents. This research underscores the importance of structural features in determining the antimicrobial efficacy of these compounds (Kashif Iqbal et al., 2017).

Antitumor and Apoptosis-Inducing Activities

Another area of research focuses on the synthesis of compounds with 1,3,4-oxadiazole derivatives that exhibit potential antitumor activities. These compounds have been identified as apoptosis inducers, suggesting their utility in cancer research. By targeting specific cellular pathways, these compounds can induce cell death in cancer cells, offering a promising avenue for the development of novel anticancer therapies (Han-Zhong Zhang et al., 2005).

Eigenschaften

IUPAC Name |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-18(21-11-8-15-4-2-1-3-5-15)14-24-12-9-17(10-13-24)20-23-22-19(26-20)16-6-7-16/h1-5,16-17H,6-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAPVNHGZKLPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)